molecular formula C₁₉H₂₁OP B1141932 (E,E)-2,4-Heptadienyldiphenylphosphine Oxide CAS No. 91575-92-7

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide

Cat. No.: B1141932
CAS No.: 91575-92-7
M. Wt: 296.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,E)-2,4-Heptadienyldiphenylphosphine oxide (HDPO) is an organophosphorus compound that has been widely studied for its potential applications in organic synthesis and catalysis. HDPO is a versatile reagent that can be used in a variety of reactions and can be used to synthesize a variety of organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. HDPO has been studied for its ability to catalyze a variety of reactions, including the hydrolysis of esters and the conversion of aldehydes to alcohols. In addition, HDPO has been shown to be an effective catalyst for the synthesis of heterocyclic compounds.

Scientific Research Applications

  • Synthesis of Fecapentaene Derivatives : (E,E)-2,4-Heptadienyldiphenylphosphine oxide has been used in the synthesis of fecapentaene derivatives, a process involving exchange with deuterium or tritium water and subsequent condensations (Kassaee & Kingston, 1987).

  • Additions to Aldehydes and Allylic Transpositions : The compound has applications in reactions with aldehydes and in allylic transpositions. These processes aid in synthesizing O-protected hepta-2,4-dien-1-ols and phosphine oxides with remote stereochemistry (Clayden & Warren, 1994).

  • Photoinduced Coupling Reactions : It's used in photoinduced coupling reactions with interelement compounds, showing potential in the synthesis of thio- or selenophosphinates (Sato et al., 2017).

  • Synthesis of Unsaturated Carboxylic Acids : The Horner-Wittig reaction using alkyl(diphenyl)phosphine oxides, including this compound, has been utilized to synthesize pure E or Z isomers of unsaturated acids (Levin & Warren, 1988).

  • Synthesis of Unsaturated Alcohols : This compound is instrumental in synthesizing single isomers of unsaturated alcohols through the Horner–Wittig reaction, showing selectivity in producing E- or Z-alkenols (Ayrey et al., 1992).

  • Anticancer Drug Synthesis : The compound has been used in synthesizing E-combretastatin A-4, a trans stilbene, and Zcombretastatin A-4, an anticancer drug, through the Horner–Wittig reaction and hydroboration/protonation (Lawrence et al., 1999).

Properties

IUPAC Name

[[(2E,4E)-hepta-2,4-dienyl]-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21OP/c1-2-3-4-5-12-17-21(20,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h3-16H,2,17H2,1H3/b4-3+,12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPNYAAYIKMMRT-ZDHPXMGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of exchanging the α-protons in (E,E)-2,4-Heptadienyldiphenylphosphine oxide with deuterium or tritium?

A1: The exchange of α-protons with deuterium (2H) or tritium (3H) in this compound is a crucial step in synthesizing specifically labeled derivatives of Fecapentaene-12. [] These labeled compounds, [6‐2H] and [6‐3H]fecapentaene‐12, are valuable tools in research. Isotopic labeling allows scientists to track the fate and metabolism of Fecapentaene-12 within biological systems, providing insights into its mechanism of action and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.